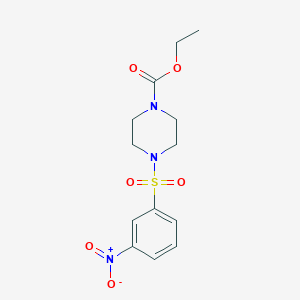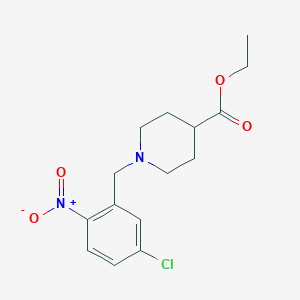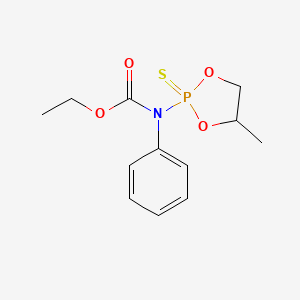![molecular formula C9H9IN2O2 B5165400 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline](/img/structure/B5165400.png)
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline is an organic compound characterized by the presence of iodine, methyl, and nitroethenyl groups attached to an aniline base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline typically involves the nitration of 2-methyl-4-iodoaniline followed by a condensation reaction with nitroethene. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-iodo-2-methyl-N-[(E)-2-aminoethenyl]aniline.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The iodine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-iodo-2-methylaniline: Similar structure but lacks the nitroethenyl group.
2-methyl-4-nitroaniline: Similar structure but lacks the iodine atom.
4-iodo-2-methyl-N-[(E)-2-aminoethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline is unique due to the presence of both iodine and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O2/c1-7-6-8(10)2-3-9(7)11-4-5-12(13)14/h2-6,11H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDCIPBLYPJMD-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)N/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B5165323.png)
![1,3-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5165328.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5165333.png)
![5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5165339.png)

![8-(4-methoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5165343.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperidine](/img/structure/B5165346.png)
![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5165361.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5165367.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(4-nitrophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5165370.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5165376.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B5165388.png)


